molecular formula C10H11Cl2NO2 B1371595 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid CAS No. 682803-15-2

3-Amino-2-(3,4-dichlorobenzyl)propanoic acid

Cat. No.: B1371595
CAS No.: 682803-15-2
M. Wt: 248.1 g/mol
InChI Key: OWUCQTYNFQLYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” is an organic compound with the molecular formula C10H11Cl2NO2 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring conjugated to a propanoic acid, with two chlorine atoms attached to the benzene ring and an amino group attached to the propanoic acid . The InChI code for this compound is 1S/C10H11Cl2NO2/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H,14,15) .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 248.11 .

Scientific Research Applications

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, a compound related to 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid, has been utilized for fluorescence derivatization of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays for their strong emission in both ethanol and water at physiological pH (Frade et al., 2007).

Preparation of Racemic Amino Acids

In a study, racemic 2-amino-3-(heteroaryl)propanoic acids, closely related to the compound , were synthesized with high yields. This process involved the reduction of specific propanoic acids, demonstrating an efficient method for preparing racemic amino acids (Kitagawa et al., 2004).

Enhancing Reactivity of Molecules

3-(4-Hydroxyphenyl)propanoic acid, similar to this compound, was used to enhance the reactivity of molecules with hydroxyl groups. This process involved the formation of benzoxazine rings, demonstrating its potential in creating materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Enzymatic Synthesis of Amino Acids

In enzymatic routes explored for synthesizing (S)-amino acids, compounds similar to this compound were used. These processes involved the use of various enzymes and showed high yields and enantioselectivity, highlighting the compound's importance in synthesizing key intermediates (Chen et al., 2011).

Biocatalysis of β-Amino Acids

β-Amino acids, which include compounds like S-3-amino-3-phenylpropionic acid, have significant applications in drug research. The use of microorganisms in biocatalysis for producing these amino acids demonstrates the potential of this compound in pharmaceutical applications (Li et al., 2013).

Anticancer Activity

Compounds related to this compound have been studied for their anticancer activities. In particular, certain derivatives exhibited significant in vitro cytotoxic activities against different cancer cell lines, highlighting the potential therapeutic applications of such compounds (Saad et al., 2011).

Safety and Hazards

The safety information for “3-Amino-2-(3,4-dichlorobenzyl)propanoic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUCQTYNFQLYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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